molecular formula C10H9NO2S B1428238 7-Methyl-benzothiazole-2-carboxylic acid methyl ester CAS No. 1357354-09-6

7-Methyl-benzothiazole-2-carboxylic acid methyl ester

Cat. No.: B1428238
CAS No.: 1357354-09-6
M. Wt: 207.25 g/mol
InChI Key: RNTORFQVHRYQPD-UHFFFAOYSA-N
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Description

7-Methyl-benzothiazole-2-carboxylic acid methyl ester is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and various industrial applications.

Biochemical Analysis

Biochemical Properties

. The nature of these interactions is largely dependent on the specific structure of the benzothiazole derivative .

Cellular Effects

The cellular effects of 7-Methyl-benzothiazole-2-carboxylic acid methyl ester are currently unknown. Benzothiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Benzothiazole derivatives have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. Benzothiazole derivatives have been reported to have potent and significant pharmacological activities .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-understood. Benzothiazole derivatives have been reported to interact with various enzymes and cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Benzothiazole derivatives have been reported to interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well-understood. Benzothiazole derivatives have been reported to be directed to specific compartments or organelles based on their structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-benzothiazole-2-carboxylic acid methyl ester can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with methyl chloroacetate under basic conditions, followed by cyclization to form the benzothiazole ring . Another approach includes the reaction of 2-aminobenzenethiol with methyl 2-bromoacetate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale reactions using efficient and economical methods. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization are employed to enhance the yield and reduce reaction times . These methods are designed to be scalable and environmentally friendly, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-benzothiazole-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted benzothiazole derivatives .

Scientific Research Applications

7-Methyl-benzothiazole-2-carboxylic acid methyl ester has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, known for its wide range of biological activities.

    2-Methylbenzothiazole: A derivative with similar properties but different substitution patterns.

    Benzothiazole-2-carboxylic acid: Another derivative with carboxylic acid functionality.

Uniqueness

7-Methyl-benzothiazole-2-carboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

methyl 7-methyl-1,3-benzothiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-6-4-3-5-7-8(6)14-9(11-7)10(12)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTORFQVHRYQPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(S2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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